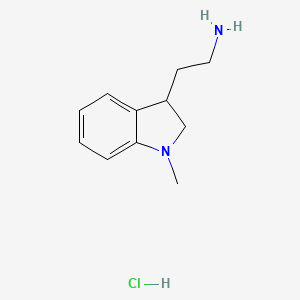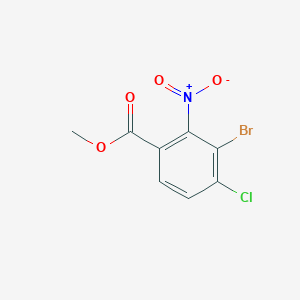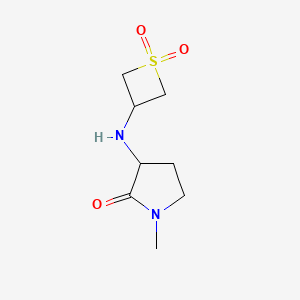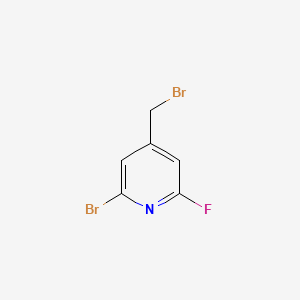
2-(1-Methylindolin-3-yl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylindolin-3-yl)ethanamine hydrochloride is an indole-based compound widely used in scientific research. It is known for its versatile applications in biochemistry, pharmacology, and other scientific disciplines. This compound is a white, crystalline solid with a melting point of 145-148°C.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylindolin-3-yl)ethanamine hydrochloride typically involves the reaction of 1-methylindole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
2-(1-Methylindolin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogenated compounds, NaOH, K2CO3, solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various indole derivatives, which can be further utilized in different scientific applications .
科学的研究の応用
2-(1-Methylindolin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Neurochemistry and Neurotoxicity Studies: It is used to study the neurochemical and neurotoxic effects of indole derivatives, particularly their impact on serotonin levels.
Cancer Therapy: Research on indoleamine-2,3-dioxygenase (IDO) inhibitors, such as 1-methyltryptophan, explores their potential to enhance cancer immunotherapy.
Environmental Toxicology: The compound is studied for its environmental persistence and toxicology, contributing to our understanding of its ecological impact.
Synthesis and Classification: Advances in the synthesis of indoles help in the development of new drugs and materials.
作用機序
The mechanism of action of 2-(1-Methylindolin-3-yl)ethanamine hydrochloride involves its interaction with various molecular targets and pathways. It primarily affects serotonin receptors and pathways, influencing neurotransmitter levels and signaling. This interaction can lead to various pharmacological effects, including modulation of mood, cognition, and behavior.
類似化合物との比較
Similar Compounds
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
- 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride
- 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine dihydrochloride
Uniqueness
2-(1-Methylindolin-3-yl)ethanamine hydrochloride stands out due to its specific indole structure, which imparts unique pharmacological properties. Its ability to interact with serotonin receptors makes it particularly valuable in neurochemical and neuropharmacological research.
特性
分子式 |
C11H17ClN2 |
|---|---|
分子量 |
212.72 g/mol |
IUPAC名 |
2-(1-methyl-2,3-dihydroindol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13;/h2-5,9H,6-8,12H2,1H3;1H |
InChIキー |
YBNZYHXRGKXDTL-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C2=CC=CC=C21)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)
![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)

![6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)




![1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12958692.png)


